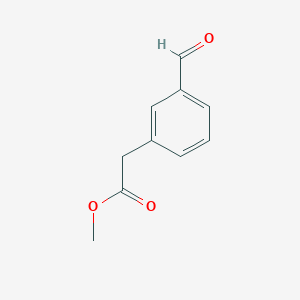

Methyl 2-(3-formylphenyl)acetate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 2-(3-formylphenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-13-10(12)6-8-3-2-4-9(5-8)7-11/h2-5,7H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFUBFLSGFOHPKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=CC=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142327-44-4 | |

| Record name | methyl 2-(3-formylphenyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Solubility Profile & Solvent Selection for Methyl 2-(3-formylphenyl)acetate

Executive Summary

Methyl 2-(3-formylphenyl)acetate (CAS 142327-44-4) is a critical aromatic intermediate used frequently in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other heterocyclic pharmaceutical agents. Its dual functionality—possessing both a reactive aldehyde and a methyl ester—dictates a specific solubility profile governed by dipole-dipole interactions and pi-stacking capabilities.

This guide provides a technical analysis of its solubility across organic solvent classes, establishing protocols for solvent selection during reaction monitoring, extraction, and purification. Unlike simple salts, this lipophilic intermediate exhibits high miscibility with chlorinated and polar aprotic solvents while demonstrating significant hydrophobicity, a property essential for aqueous workups.

Physicochemical Identity & Predicted Properties[1][2][3][4]

Understanding the molecular architecture is the first step in predicting solvent interaction. The compound features a lipophilic phenyl core flanked by two polar, non-ionizable hydrogen bond acceptors (aldehyde and ester).

| Property | Value / Description | Impact on Solubility |

| IUPAC Name | Methyl 2-(3-formylphenyl)acetate | N/A |

| CAS Number | 142327-44-4 | Unique Identifier |

| Molecular Weight | 178.19 g/mol | Low MW facilitates high solvent loading. |

| Physical State | Liquid / Low-melting Solid | Often requires miscibility testing rather than saturation points. |

| LogP (Predicted) | ~1.2 - 1.5 | Moderately lipophilic; partitions preferentially into organic phases. |

| H-Bond Donors | 0 | Cannot act as a proton donor; poor solubility in non-polar alkanes without co-solvents. |

| H-Bond Acceptors | 3 (Ester oxygens, Aldehyde oxygen) | Good solubility in alcohols and chlorinated solvents. |

Solubility Landscape: Solvent Class Analysis

The following analysis categorizes solvents based on their interaction mechanism with Methyl 2-(3-formylphenyl)acetate.

Chlorinated Solvents (Primary Choice)

-

Solvents: Dichloromethane (DCM), Chloroform (

). -

Solubility Status: High / Miscible.

-

Mechanism: The polarizability of the chlorine atoms interacts favorably with the aromatic pi-system of the phenyl ring. The lack of H-bond donors in the solute prevents disruption of the solvent network.

-

Application: Ideal for reaction media and liquid-liquid extraction (LLE) from aqueous phases.

Polar Aprotic Solvents

-

Solvents: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (MeCN), Ethyl Acetate (EtOAc).

-

Solubility Status: High / Miscible.

-

Mechanism: Dipole-dipole interactions dominate. Ethyl acetate is particularly effective due to structural similarity (ester-ester interactions) and is the standard "green" replacement for DCM in extractions.

-

Application: DMSO is the standard vehicle for biological assays; EtOAc is the preferred solvent for silica gel chromatography.

Polar Protic Solvents (Alcohols)

-

Solvents: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA).

-

Solubility Status: Soluble.

-

Mechanism: The solute acts as an H-bond acceptor for the solvent's hydroxyl group.

-

Critical Caution: While soluble, primary alcohols (MeOH, EtOH) can react with the aldehyde group to form acetals or undergo transesterification with the ester group under acidic/basic catalysis. Use these solvents only for short-term processing or analysis (HPLC), not for long-term storage or high-temperature reflux without buffering.

Non-Polar & Aqueous Solvents (Antisolvents)

-

Water: Insoluble / Immiscible. Used as the aqueous phase to wash away inorganic salts during workup.

-

Hexanes/Heptane: Low Solubility. Often used to precipitate impurities or as a co-solvent in chromatography to reduce polarity.

Experimental Protocol: Thermodynamic Solubility Determination

For process optimization, exact solubility limits (or miscibility boundaries) must be determined. The Shake-Flask Method is the industry standard for generating thermodynamic solubility data.

The Shake-Flask Workflow

This protocol ensures equilibrium is reached between the solute and solvent, providing a definitive saturation point.[1]

Figure 1: Standard Shake-Flask Workflow for Thermodynamic Solubility.

Step-by-Step Methodology

-

Preparation: Add excess Methyl 2-(3-formylphenyl)acetate (approx. 50-100 mg) to a glass vial. If the compound is liquid, add volume until a distinct phase separation is visible (droplets or layer).

-

Solvent Addition: Add 1.0 mL of the target solvent (e.g., Water, Hexane, MeOH).

-

Equilibration: Place vials on an orbital shaker (300 RPM) at controlled temperature (

) for 24 to 72 hours.-

Note: Visual inspection is crucial. If the compound dissolves completely, add more solute until saturation is visible.

-

-

Phase Separation:

-

If solid: Filter using a syringe filter (PTFE or Nylon, 0.45 µm).

-

If liquid (immiscible): Centrifuge at 10,000 RPM for 10 minutes to separate layers. Carefully pipette the solvent-rich phase.

-

-

Quantification: Dilute the filtrate/supernatant with mobile phase (usually Acetonitrile/Water) and analyze via HPLC-UV (detection at 254 nm for the phenyl ring).

-

Calculation: Compare peak area against a standard calibration curve to determine concentration (

).

Process Application: Extraction & Purification Logic

In drug development, solubility data drives the "Workup" strategy. Because Methyl 2-(3-formylphenyl)acetate is an ester-aldehyde, it is sensitive to hydrolysis. The following decision tree aids in selecting the correct solvent system for purification.

Figure 2: Solvent Selection Decision Tree for Extraction and Purification.

Extraction Protocol (Self-Validating)

-

Quench: Dilute reaction mixture with Water.

-

Partition: Add Ethyl Acetate (preferred over DCM for safety). Shake vigorously.

-

Validation: The target compound (Methyl 2-(3-formylphenyl)acetate) will migrate to the top organic layer .

-

Check: TLC of the aqueous layer should show no UV-active spots. If spots remain, re-extract or adjust pH (though this compound is non-ionizable, pH adjustment helps break emulsions).

References

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

U.S. EPA. (2018). Product Properties Test Guidelines: Shake Flask Method. Regulations.gov. Retrieved from [Link]

-

PubChem. (2025).[2] Methyl 2-(3-formylphenyl)acetate (Compound Summary). National Library of Medicine. Retrieved from [Link](Note: Link directs to isomer/related structure for property verification).

Sources

Technical Whitepaper: Structural Analysis and Synthetic Utility of Methyl 2-(3-formylphenyl)acetate

[1][2][3]

CAS Number: 142327-44-4 Formula: C₁₀H₁₀O₃ Molecular Weight: 178.19 g/mol IUPAC Name: Methyl 2-(3-formylphenyl)acetate[1][2][3][4]

Executive Summary: The Bifunctional Linchpin

Methyl 2-(3-formylphenyl)acetate represents a critical class of "divergent intermediates" in medicinal chemistry. Unlike its para-substituted counterparts, which enforce a linear geometry, the meta-substitution pattern of this scaffold introduces a structural "kink" (approx. 120° bond angle).[1][2][3] This geometry is essential in Fragment-Based Drug Discovery (FBDD) for accessing non-planar binding pockets and inducing turn conformations in peptidomimetics.[1][2][3]

This guide details the structural properties, orthogonal reactivity profiles, and validated synthetic protocols for this compound, designed for researchers requiring high-purity intermediates for downstream heterocycle synthesis.[1][2][3]

Structural Architecture & Functional Group Analysis[1][2][3]

The molecule is defined by two reactive centers separated by a rigid aromatic spacer.[3] Understanding the electronic disconnect between these groups is vital for designing selective transformations.[3]

Functional Group Orthogonality

| Moiety | Electronic Character | Reactivity Profile | Primary Hazard/Challenge |

| Formyl (-CHO) | Electrophilic ( | Highly reactive toward nucleophiles (amines, ylides).[1][2][3] Susceptible to oxidation.[1][3] | Acetalization: In acidic alcoholic media (e.g., esterification), the aldehyde may convert to a dimethyl acetal.[3] |

| Methyl Ester (-COOMe) | Electrophilic ( | Moderate reactivity.[1][2][3] Susceptible to hydrolysis and hydride reduction.[3] | Chemoselectivity: Reducing the ester without touching the aldehyde requires specific reagents (e.g., |

| Benzylic Position | Acidic ( | The | Aldol Polymerization: Base-catalyzed enolization can lead to self-condensation with the aldehyde.[1][2][3] |

3D Conformational Geometry

The meta positioning prevents resonance conjugation between the ester enolate and the formyl group, distinct from the para isomer.[3] This isolation preserves the independent reactivity of the formyl group, making it an ideal "warhead" for reductive amination while the ester serves as a stable "anchor."[2][3]

Synthetic Pathways & Experimental Protocols

Primary Synthesis: Acid-Catalyzed Esterification (High-Fidelity Protocol)

Rationale: The most direct route is the esterification of 3-formylphenylacetic acid.[1][2][3] However, standard Fischer esterification (MeOH/H₂SO₄) risks converting the aldehyde into a dimethyl acetal.[3] This protocol uses a mild catalytic approach to minimize acetal formation.[3]

Reagents:

-

Methanol (anhydrous, 10 equiv)[1]

-

Thionyl Chloride (

, 1.1 equiv) or Trimethylsilyl chloride (TMSCl, catalytic)[1][2]

Step-by-Step Protocol:

-

Activation: In a flame-dried round-bottom flask under

, dissolve 3-formylphenylacetic acid in anhydrous DCM ( -

Reagent Addition: Cool to 0°C. Add Methanol (10 equiv). Dropwise add

(1.1 equiv) over 15 minutes.[3] Note: The HCl generated in situ catalyzes the reaction.[2] -

Reflux: Warm to room temperature and reflux gently (40°C) for 3 hours. Monitor by TLC (Hexane:EtOAc 7:3).[3]

-

Workup (Critical): Quench by pouring into ice-cold saturated

. Do not use acidic workup to prevent acetal hydrolysis if acetal was intended, but here we want the aldehyde, so base neutralizes the acid to prevent degradation.[2][3] -

Extraction: Extract with DCM (3x). Wash organics with brine, dry over

.[3] -

Purification: Flash column chromatography on silica gel. Elute with Hexane/EtOAc gradient.[1][3]

Alternative Pathway: Pd-Catalyzed -Arylation

For labs starting from aryl halides, a Buchwald-type

Reference Grounding: This approach utilizes bulky phosphine ligands to couple aryl chlorides with acetate esters [1].[1][3][5]

Figure 1: Palladium-catalyzed synthesis route avoiding acid-sensitive intermediates.[1][2][3]

Reactivity Roadmap & Pharmaceutical Applications[1][2][3]

The utility of Methyl 2-(3-formylphenyl)acetate lies in its ability to serve as a divergent point in synthesis.[1][2][3]

Chemo-Selective Transformations

The following diagram illustrates the orthogonal pathways available to the medicinal chemist.

Figure 2: Divergent reactivity profile.[1][2] Note the selectivity of NaBH(OAc)3 for the aldehyde over the ester.[2]

Application in Drug Design: The "Meta-Turn"

In drug development, this scaffold is frequently used to synthesize Tetrahydroisoquinolines (THIQs) .[1][2][3]

-

Mechanism: Reductive amination of the formyl group with an amino acid ester, followed by cyclization onto the ester moiety (lactamization) or Friedel-Crafts type closure.[3]

-

Therapeutic Relevance: This motif is prevalent in antagonists for GPCRs and kinase inhibitors where the meta-geometry positions the pharmacophores to interact with specific amino acid residues in the binding pocket (e.g., hinge region interactions).[3]

Analytical Characterization (Expectations)

To ensure the integrity of the synthesized intermediate, the following spectral signatures must be validated:

| Method | Diagnostic Signal | Interpretation |

| ¹H NMR (CDCl₃) | Aldehyde proton. Distinct singlet.[1][2][3] Disappearance indicates oxidation/reduction.[1][3] | |

| ¹H NMR (CDCl₃) | Methyl ester. Sharp singlet.[3] | |

| ¹H NMR (CDCl₃) | Benzylic methylene. | |

| IR Spectroscopy | 1735 cm⁻¹ & 1695 cm⁻¹ | Two distinct carbonyl stretches: Ester (higher freq) and Aldehyde (lower freq).[1][3] |

| MS (ESI) | m/z 179.2 [M+H]⁺ | Protonated molecular ion.[1][3] |

References

Sources

- 1. methyl 2-(3-formylphenyl)acetate - CAS:142327-44-4 - Abovchem [abovchem.com]

- 2. DE19605901A1 - Process for the preparation of methyl 2- (2-methylphenyl) -3-methoxyacrylic acid - Google Patents [patents.google.com]

- 3. Methyl 2-(3-formylphenyl)acetate | 142327-44-4 [sigmaaldrich.com]

- 4. labfind.co.kr [labfind.co.kr]

- 5. Selective Monoarylation of Acetate Esters and Aryl Methyl Ketones Using Aryl Chlorides [organic-chemistry.org]

Difference between Methyl 2-(3-formylphenyl)acetate and 3-formylphenylacetic acid

An In-Depth Technical Guide to Differentiating Methyl 2-(3-formylphenyl)acetate and 3-formylphenylacetic acid: A Guide for Researchers and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry and organic synthesis, subtle molecular modifications can lead to profound changes in physicochemical properties, reactivity, and biological activity. This guide provides a comprehensive technical analysis of two closely related building blocks: Methyl 2-(3-formylphenyl)acetate and 3-formylphenylacetic acid. While both share a common 3-formylphenylacetyl scaffold, the distinction between the methyl ester and the carboxylic acid functional groups is critical. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, detailing the structural, spectroscopic, and chemical differences, and exploring the strategic implications of choosing one compound over the other in synthetic and pharmaceutical contexts.

Introduction: A Tale of Two Functional Groups

At first glance, Methyl 2-(3-formylphenyl)acetate and 3-formylphenylacetic acid appear nearly identical. Both are aromatic compounds possessing a reactive aldehyde and an acetic acid-derived side chain at the meta position. This bifunctional nature makes them valuable intermediates in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[1][2] The crucial point of divergence lies in the terminus of the side chain: a methyl ester versus a free carboxylic acid. This single difference dictates their behavior in chemical reactions, their analytical signatures, and their potential roles in drug design, where the acid may be the active pharmacophore and the ester may serve as a prodrug.[3] Understanding these differences is paramount for their effective application.

Structural and Physicochemical Properties: A Head-to-Head Comparison

The fundamental difference between a methyl ester and a carboxylic acid manifests in distinct physical and chemical properties. 3-formylphenylacetic acid, with its ability to donate a proton and form hydrogen bonds, behaves very differently from its more lipophilic and neutral ester counterpart.[4]

Caption: Chemical structures of Methyl 2-(3-formylphenyl)acetate and 3-formylphenylacetic acid.

A summary of their key properties is presented below for direct comparison.

| Property | Methyl 2-(3-formylphenyl)acetate | 3-formylphenylacetic acid | Rationale for Difference |

| Molecular Formula | C₁₀H₁₀O₃[5][6] | C₉H₈O₃[7][8] | The ester contains an additional methyl group (CH₂). |

| Molecular Weight | 178.19 g/mol [5][6] | 164.16 g/mol [7][8] | The added methyl group increases the mass. |

| CAS Number | 142327-44-4[5][6][9] | 34956-29-1[7][8][10] | Unique identifiers for distinct chemical substances. |

| Physical Form | Liquid | Off-white solid[7][10] | The carboxylic acid can form strong intermolecular hydrogen bond dimers, leading to a higher melting point and a solid state at room temperature. The ester has weaker dipole-dipole interactions. |

| pKa | N/A | ~4.19 (Predicted)[8] | Esters are not acidic. The carboxylic acid has a dissociable proton. |

| Solubility | Soluble in organic solvents (e.g., DCM, EtOAc). | Sparingly soluble in water, soluble in organic solvents and aqueous base. | The polar carboxylic acid group allows for deprotonation in base to form a highly water-soluble carboxylate salt. |

| Storage | Inert atmosphere, 2-8°C[2] | Room temperature | The ester may be more susceptible to hydrolysis over long-term storage, especially in the presence of moisture. |

Spectroscopic Differentiation: An Analyst's Guide

Distinguishing between these two compounds in a laboratory setting is straightforward with standard spectroscopic techniques. The key is to focus on the unique signals generated by the -COOH and -COOCH₃ functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy provides a rapid and definitive method for differentiation by probing the vibrational frequencies of the key functional groups.

-

3-formylphenylacetic acid (The Acid): Will exhibit two hallmark features. First, a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is characteristic of a hydrogen-bonded carboxylic acid. Second, a C=O (carbonyl) stretch typically appearing around 1700-1725 cm⁻¹.[11]

-

Methyl 2-(3-formylphenyl)acetate (The Ester): Will lack the broad O-H stretch. Its C=O carbonyl stretch appears at a slightly higher wavenumber, typically 1735-1750 cm⁻¹.[11][12] Additionally, esters show strong, distinct C-O stretching peaks in the 1050-1300 cm⁻¹ region, often referred to as the "Rule of Three" for esters (C=O stretch, and two C-O stretches).[11][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides an unambiguous structural fingerprint.

-

¹H NMR:

-

The Acid: The most telling signal is the carboxylic acid proton (-COOH ), which appears as a broad singlet far downfield, typically between 10-12 ppm. This signal is exchangeable with D₂O.

-

The Ester: The defining feature is the sharp singlet from the methyl ester protons (-OCH₃ ), which will appear around 3.6-3.8 ppm and integrate to 3 hydrogens. The downfield carboxylic acid proton will be absent.

-

Both compounds will show signals for the aldehyde proton (~10.0 ppm), aromatic protons (~7.5-7.8 ppm), and the benzylic methylene protons (-CH₂ -CO) around 3.7 ppm.[7] Note the potential overlap of the ester's methyl singlet and the acid's methylene singlet, requiring careful analysis.

-

-

¹³C NMR:

-

The Carbonyl Carbon: The chemical shift of the carbonyl carbon is diagnostic. In the ester, it appears around 171-172 ppm, while in the carboxylic acid, it is slightly further downfield, around 175-178 ppm.

-

The Methoxy Carbon: The ester will show a unique signal for the methoxy carbon (-OC H₃) around 51-53 ppm, which is absent in the acid's spectrum.[14]

-

Mass Spectrometry (MS)

MS distinguishes the compounds by their molecular weight and fragmentation patterns.

-

Molecular Ion (M⁺): The molecular ion peak will differ by 14 mass units, corresponding to the difference of a CH₂ group (178.19 for the ester vs. 164.16 for the acid).

-

Fragmentation: The fragmentation patterns are distinct. The ester will likely show a prominent peak corresponding to the loss of the methoxy radical (M-31) or methanol (M-32). The acid may show loss of a hydroxyl radical (M-17) or formic acid (M-46). Both will likely show fragmentation at the benzylic position.

Chemical Reactivity and Synthetic Interconversion

The difference in functional groups translates directly to a difference in chemical reactivity, which is a critical consideration during multi-step synthesis.

Caption: Key synthetic interconversion pathway between the acid and the ester.

-

3-formylphenylacetic acid: As an acid, it readily reacts with bases to form a carboxylate salt. This is often exploited during aqueous workups for purification.[7][10] The carboxylic acid is a versatile handle for forming amides (via activation), other esters, or for reduction to the corresponding primary alcohol.

-

Methyl 2-(3-formylphenyl)acetate: The ester is comparatively unreactive under neutral or acidic conditions, making it an excellent protecting group for the carboxylic acid functionality. If a desired reaction needs to be performed on the aldehyde group without interference from an acidic proton, the ester form is the ideal starting material. The primary reaction of the ester is its hydrolysis back to the carboxylic acid, typically under basic conditions (saponification).

Experimental Protocol: Saponification of Methyl 2-(3-formylphenyl)acetate

This protocol describes a standard laboratory procedure for the conversion of the ester to the carboxylic acid. This self-validating system includes an aqueous workup that leverages the acidic nature of the product for purification.

Objective: To hydrolyze Methyl 2-(3-formylphenyl)acetate to 3-formylphenylacetic acid.

Materials:

-

Methyl 2-(3-formylphenyl)acetate

-

Methanol (MeOH) or Tetrahydrofuran (THF)

-

1 M Sodium Hydroxide (NaOH) solution

-

1 M Hydrochloric Acid (HCl) solution

-

Ethyl Acetate (EtOAc)

-

Brine (saturated aq. NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, condenser, separatory funnel

Step-by-Step Methodology:

-

Dissolution: Dissolve Methyl 2-(3-formylphenyl)acetate (1.0 eq) in a suitable solvent like MeOH or THF (approx. 0.2-0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

-

Base Addition: Add 1 M aqueous NaOH solution (1.5-2.0 eq) to the stirring solution at room temperature.

-

Reaction Monitoring: Allow the mixture to stir at room temperature. The reaction can be gently heated (e.g., to 40-50°C) to accelerate the hydrolysis. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting ester spot and the appearance of a new, more polar spot for the carboxylate product at the baseline.

-

Acidification (Workup): Once the reaction is complete, cool the mixture to room temperature and remove the organic solvent (MeOH/THF) under reduced pressure. Add water to the residue and transfer to a separatory funnel. Wash the aqueous layer with EtOAc (2x) to remove any unreacted starting material or non-polar impurities.

-

Product Isolation: Cool the aqueous layer in an ice bath and slowly acidify with 1 M HCl until the pH is ~1-2. A white precipitate of 3-formylphenylacetic acid should form.

-

Extraction: Extract the acidified aqueous layer with EtOAc (3x). The desired product will move into the organic phase.

-

Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield 3-formylphenylacetic acid as a solid.[7]

-

Validation: Confirm the identity and purity of the product using the spectroscopic methods outlined in Section 3 (IR, NMR).

Applications in Research and Drug Development

The choice between the acid and the ester is a strategic one in the synthesis of target molecules.

-

As a Building Block: 3-formylphenylacetic acid is used when the synthetic route requires the carboxylic acid for a subsequent coupling reaction, such as an amide bond formation, a common linkage in many pharmaceuticals.[15] Phenylacetic acid derivatives are core scaffolds in numerous drugs, including well-known NSAIDs.[15]

-

As a Protected Intermediate: Methyl 2-(3-formylphenyl)acetate is the synthon of choice when the acidic proton of the carboxyl group would interfere with a planned reaction, for example, the use of organometallic reagents that are incompatible with acidic protons.

-

Prodrug Strategy: In drug development, converting a biologically active carboxylic acid into a methyl ester is a common prodrug strategy. The ester is typically more lipophilic, which can enhance its absorption and ability to cross cell membranes. Once inside the body, cellular esterase enzymes hydrolyze the ester back to the active carboxylic acid form.[3] This approach can significantly improve the pharmacokinetic profile of a drug candidate.

-

The "Magic Methyl" Effect: While this specific interconversion is between a proton and a methyl group, it touches on the "magic methyl" concept, where the introduction of a small methyl group can dramatically improve a compound's potency or metabolic stability.[16][17] Changing the carboxylic acid to a methyl ester fundamentally alters its interaction with solvents, membranes, and protein binding pockets, which can lead to surprisingly large effects on its overall biological profile.[17]

Workflow for Compound Identification

For a researcher presented with an unknown sample, the following workflow provides a logical path to identification.

Caption: Decision workflow for identifying the unknown compound.

Conclusion

While separated by only a single methylene unit, Methyl 2-(3-formylphenyl)acetate and 3-formylphenylacetic acid are functionally distinct molecules with unique chemical identities. The presence of a methyl ester versus a carboxylic acid profoundly influences their physicochemical properties, spectroscopic signatures, and chemical reactivity. For the synthetic chemist, this difference dictates reaction strategies, with the ester serving as a protected, neutral intermediate and the acid as a reactive handle for further functionalization. For the medicinal chemist, this distinction is at the heart of drug design, impacting everything from solubility and cell permeability to the potential for prodrug strategies. A thorough understanding of these core differences is essential for leveraging the full potential of these versatile chemical building blocks.

References

-

How can you distinguish a carboxylic acid from an ester using IR spectroscopy? Explain using specific. Brainly. (2023). Available at: [Link]

-

Video: Spectroscopy of Carboxylic Acid Derivatives. JoVE. (2023). Available at: [Link]

-

Methyl(p-formylphenyl)acetate: Synthesis, Applications, and Importance in Pharmaceutical Intermediate Development. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

The Synthesis and Growing Demand for 3-Formylphenoxyacetic Acid. NINGBO INNO PHARMCHEM CO.,LTD. (2026). Available at: [Link]

-

Methyl 2-(3-formylphenyl)acetate. MySkinRecipes. Available at: [Link]

-

21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. (2022). Available at: [Link]

-

3-Formylphenyl acetate Properties. EPA. Available at: [Link]

-

Chemical Synthesis of a-Formylphenylacetic Acid, the Postulated Precursor of Tropic Acid. ResearchGate. Available at: [Link]

-

The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. (2020). Available at: [Link]

-

Methyl 2-(3-formylphenyl)acetate - [M52459]. Synthonix. Available at: [Link]

-

CAS 142327-44-4 | Methyl 2-(3-formylphenyl)acetate. Alchem.Pharmtech. Available at: [Link]

-

Describe the differences between carboxylic acids and esters. TutorChase. Available at: [Link]

-

Chemical Synthesis of α-Formylphenylacetic Acid, the Postulated Precursor of Tropic Acid. De Gruyter. (2025). Available at: [Link]

-

phenylacetic acid. Organic Syntheses Procedure. Available at: [Link]

-

methyl 2-(2-acetylphenyl)acetate. Organic Syntheses Procedure. Available at: [Link]

-

Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. Available at: [Link]

- The production method of methylphenylacetic acid. Google Patents. (CN100455557C).

-

Synthesis, crystal structure, spectroscopic features and Hirshfeld surfaces of 2-methyl-3-[(2-methylphenyl)carbamoyl]phenyl acetate. PMC. (2019). Available at: [Link]

-

Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI. (2024). Available at: [Link]

- Process for the preparation of methyl 2- (2-methylphenyl) -3-methoxyacrylic acid. Google Patents. (DE19605901A1).

-

The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC. (2023). Available at: [Link]

-

Magic Methyl Effects in Drug Design. Juniper Publishers. (2021). Available at: [Link]

-

Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists. Dovepress. (2024). Available at: [Link]

-

Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. MDPI. (2024). Available at: [Link]

-

One-Step Formation of Pharmaceuticals Having a Phenylacetic Acid Core Using Water Microdroplets. PubMed. (2023). Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Methyl 2-(3-formylphenyl)acetate [myskinrecipes.com]

- 3. mdpi.com [mdpi.com]

- 4. tutorchase.com [tutorchase.com]

- 5. methyl 2-(3-formylphenyl)acetate - CAS:142327-44-4 - Abovchem [abovchem.com]

- 6. Synthonix, Inc > 142327-44-4 | Methyl 2-(3-formylphenyl)acetate [synthonix.com]

- 7. (3-ForMyl-phenyl)-acetic acid synthesis - chemicalbook [chemicalbook.com]

- 8. guidechem.com [guidechem.com]

- 9. alchempharmtech.com [alchempharmtech.com]

- 10. (3-ForMyl-phenyl)-acetic acid | 34956-29-1 [chemicalbook.com]

- 11. brainly.com [brainly.com]

- 12. Video: Spectroscopy of Carboxylic Acid Derivatives [jove.com]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. mdpi.com [mdpi.com]

- 16. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 17. juniperpublishers.com [juniperpublishers.com]

Methyl 2-(3-formylphenyl)acetate MSDS and safety data sheet

CAS: 142327-44-4 | Formula: C₁₀H₁₀O₃ | MW: 178.19 g/mol [1][2]

Part 1: Executive Technical Summary

Methyl 2-(3-formylphenyl)acetate serves as a bifunctional building block in medicinal chemistry, specifically in the synthesis of isoquinoline alkaloids and peptidomimetics.[1] Its structure features two distinct electrophilic centers: a meta-formyl group (aldehyde) and a methyl ester tethered by a methylene spacer.[1]

For the research scientist, the primary challenge with this reagent is chemoselectivity —reacting the aldehyde without compromising the ester—and stability , as the formyl group is susceptible to autoxidation to the corresponding carboxylic acid (3-(2-methoxy-2-oxoethyl)benzoic acid), which degrades reagent purity and alters stoichiometry.[1]

Part 2: Physicochemical Profile & GHS Safety Data

Data synthesized from verified vendor SDS (Sigma-Aldrich, Ambeed) and predicted models.[1]

Chemical Identity & Properties

| Parameter | Specification | Technical Note |

| IUPAC Name | Methyl 2-(3-formylphenyl)acetate | Meta-substituted isomer.[1] |

| Physical State | Liquid | Colorless to pale yellow.[1][3] Viscous. |

| Boiling Point | ~280°C (Predicted) | High-boiling; distillation requires high vacuum (<1 mmHg).[1] |

| Solubility | DCM, EtOAc, DMSO, MeOH | Hydrolyzes slowly in water/aqueous base.[1] |

| Flash Point | >110°C (Closed Cup) | Combustible but not highly flammable.[1] |

| Storage | 2–8°C, Inert Gas | CRITICAL: Air-sensitive (Aldehyde oxidation).[1] |

Hazard Identification (GHS Classification)

Signal Word: WARNING [1]

| Hazard Code | Description | Mechanism of Toxicity |

| H302 | Harmful if swallowed | Ester hydrolysis in vivo releases methanol and phenylacetic acid derivatives.[1] |

| H315 | Causes skin irritation | Lipophilic nature allows dermal penetration; aldehyde group binds proteins (Schiff base formation).[1] |

| H319 | Causes serious eye irritation | Direct chemical irritant to mucous membranes.[1] |

| H335 | May cause respiratory irritation | Vapor inhalation triggers mucosal inflammation.[1] |

Part 3: Strategic Handling & Storage Protocols

Standard "store in cool place" advice is insufficient for high-purity synthesis.[1] Follow these specific protocols to maintain >98% purity.

Prevention of Autoxidation

The aldehyde moiety at the C3 position is the stability weak point.[1] Exposure to atmospheric oxygen converts the -CHO to -COOH.[1]

Protocol: Inert Atmosphere Storage

-

Upon Receipt: Do not store the bottle as received if the seal is broken.

-

Aliquot Strategy: In a glovebox or under a cone of Nitrogen, divide the bulk reagent into single-use crimp-top vials (e.g., 500 mg aliquots).

-

Headspace Purge: If aliquoting is impossible, purge the reagent bottle headspace with dry Argon for 60 seconds before resealing with Parafilm.[1] Argon is heavier than air and provides a better blanket than Nitrogen.[1]

Quality Control (Self-Validation)

Before committing this reagent to a multi-step synthesis (e.g., a Wittig reaction), validate its purity.[1]

-

TLC Check: Run in 20% Ethyl Acetate / Hexanes. The carboxylic acid impurity (oxidation product) will streak or remain at the baseline.[1] The aldehyde/ester should run at R_f ~0.5–0.6.[1]

-

¹H-NMR Diagnostic: Check the aldehyde proton signal at δ 10.0 ppm . If a broad singlet appears at ~11–12 ppm, significant oxidation has occurred.[1]

Part 4: Synthetic Utility & Reactivity

This section details how to exploit the molecule's bifunctionality.[1]

Chemoselectivity Logic

The aldehyde is harder (more electrophilic towards hard nucleophiles) but also more reducible than the ester.[1]

Figure 1: Chemoselectivity map illustrating divergent synthetic pathways.[1] Blue paths target the formyl group; Red paths target the ester.[1]

Protocol: Reductive Amination (Preserving the Ester)

Objective: Install an amine at the C3 position without hydrolyzing or reducing the methyl ester.[1]

Reagents:

-

Methyl 2-(3-formylphenyl)acetate (1.0 eq)[1]

-

Primary Amine (1.1 eq)[1]

-

Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1]

-

Dichloromethane (DCM) (anhydrous)[1]

Step-by-Step:

-

Imine Formation: Dissolve the aldehyde and amine in DCM under Nitrogen. Stir for 30 minutes at room temperature. Note: Magnesium sulfate can be added to sequester water and drive imine formation.[1]

-

Reduction: Cool to 0°C. Add STAB portion-wise. Expert Tip: STAB is preferred over NaBH₄ because it is less basic and less likely to attack the ester or cause transesterification.[1]

-

Quench: Quench with saturated NaHCO₃. Do not use strong base (NaOH), or you risk hydrolyzing the methyl ester.[1]

-

Isolation: Extract with DCM, dry over Na₂SO₄, and concentrate.

Part 5: Emergency Response Framework

Exposure Response

-

Eye Contact: Immediately flush with water for 15 minutes.[1] The aldehyde is a lachrymator; delayed irritation is possible.[1]

-

Skin Contact: Wash with soap and water.[1] Do not use alcohol or acetone, as these may increase skin permeability to the reagent.[1]

-

Inhalation: Move to fresh air. If wheezing occurs (sensitization), seek medical attention.

Spill Management

Scenario: A 5g bottle drops and shatters in the hood.

-

Evacuate & Ventilate: The odor will be pungent.[1] Lower the sash.[1]

-

PPE: Double nitrile gloves, lab coat, safety goggles.[1]

-

Neutralization: Cover the spill with a Vermiculite or Sand absorbent.[1]

-

Decontamination: After collecting the solid, wipe the surface with a 10% aqueous sodium bisulfite solution.[1] Mechanism: Bisulfite forms a water-soluble adduct with the aldehyde, neutralizing the reactivity and odor.[1]

References

-

Sigma-Aldrich. (2024).[1] Safety Data Sheet: Methyl 2-(3-formylphenyl)acetate. Link[1]

-

PubChem. (2024).[1][4] Methyl 2-(3-formylphenyl)acetate Compound Summary. National Library of Medicine.[1] Link[1]

-

AbovChem. (2024).[1] Product Catalog: Methyl 2-(3-formylphenyl)acetate CAS 142327-44-4.[1][2][5][6] Link[1]

-

Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (Cited for STAB protocol specificity). Link[1]

Sources

- 1. methyl 2-(3-formylphenyl)acetate - CAS:142327-44-4 - Abovchem [abovchem.com]

- 2. Synthonix, Inc > 142327-44-4 | Methyl 2-(3-formylphenyl)acetate [synthonix.com]

- 3. download.basf.com [download.basf.com]

- 4. Methyl 2-(4-formylphenyl)acetate | C10H10O3 | CID 19363032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alchempharmtech.com [alchempharmtech.com]

- 6. labfind.co.kr [labfind.co.kr]

Methodological & Application

Application Note: Methyl 2-(3-formylphenyl)acetate as a Versatile Precursor for the Synthesis of Bioactive Heterocycles

Abstract

Methyl 2-(3-formylphenyl)acetate is a readily available aromatic compound possessing a unique combination of functional groups: a reactive aldehyde, an ester, and an activated benzylic methylene group. This strategic arrangement of functionalities makes it an exceptionally versatile building block for the synthesis of a variety of heterocyclic scaffolds that are central to medicinal chemistry and drug discovery. This application note provides detailed protocols and mechanistic insights for the synthesis of high-value heterocyclic systems, including isoquinolones and indazoles, starting from this key precursor. The methodologies presented herein are designed for reproducibility and scalability, offering researchers in drug development and organic synthesis a practical guide to leveraging this compound's synthetic potential.

Introduction: The Strategic Value of Methyl 2-(3-formylphenyl)acetate

Heterocyclic compounds form the bedrock of modern pharmacology, with a vast majority of FDA-approved drugs featuring at least one heterocyclic ring system. Their rigid frameworks allow for precise three-dimensional positioning of pharmacophoric elements, enhancing binding affinity and selectivity for biological targets. Consequently, the development of efficient and modular synthetic routes to novel heterocyclic derivatives is a primary objective for medicinal chemists.

Methyl 2-(3-formylphenyl)acetate emerges as a powerful synthon in this context. Its constituent parts offer a canvas for diverse chemical transformations:

-

The aldehyde group is a classic electrophilic handle for imine/enamine formation, Wittig-type reactions, and reductive aminations.

-

The activated methylene group (α to the ester) is a potent nucleophile, ideal for condensation reactions and for building new carbon-carbon bonds.

-

The ester group can be hydrolyzed, reduced, or converted into other functional groups like amides or hydrazides, further expanding its synthetic utility.

This guide explores the strategic application of these functionalities to construct two pharmaceutically relevant heterocyclic cores: Isoquinolones and Indazoles.

Synthesis of Isoquinolone Derivatives

The isoquinoline and isoquinolone scaffolds are present in numerous natural products and synthetic drugs, exhibiting a wide range of biological activities, including antihypertensive and anesthetic properties.[1] A highly efficient pathway to substituted isoquinolones from Methyl 2-(3-formylphenyl)acetate involves a one-pot condensation and cyclization with an amine source, such as ammonium acetate, which serves as a source of ammonia.

Principle and Mechanism

This transformation is a variation of a condensation-cyclization reaction. The reaction proceeds through the initial formation of an enamine intermediate from the reaction of the amine with the aldehyde. This is followed by an intramolecular cyclization, where the enamine attacks the ester carbonyl. Subsequent elimination of methanol and tautomerization yields the stable isoquinolone ring system.

The causality behind this one-pot procedure lies in the thermodynamic drive to form the stable, aromatic-fused heterocyclic product. Using ammonium acetate is advantageous as it provides ammonia in situ under mildly acidic conditions (from the acetate), which catalyzes both the initial imine/enamine formation and the subsequent cyclization steps.

Experimental Protocol: Synthesis of Isoquinolone

Materials:

-

Methyl 2-(3-formylphenyl)acetate (1.0 eq)

-

Ammonium acetate (5.0 eq)

-

Glacial Acetic Acid (as solvent)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Methyl 2-(3-formylphenyl)acetate (1.0 mmol, 178.2 mg).

-

Add ammonium acetate (5.0 mmol, 385.4 mg) and glacial acetic acid (5 mL).

-

Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture slowly into a beaker containing 50 mL of ice-cold water while stirring. A precipitate should form.

-

Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 10 mL) to remove residual acetic acid and salts.

-

Dry the product under vacuum to yield the target isoquinolone. Further purification can be achieved by recrystallization from ethanol.

Visualization: Isoquinolone Synthesis Workflow

Caption: One-pot synthesis of isoquinolone from Methyl 2-(3-formylphenyl)acetate.

Synthesis of 1H-Indazole Derivatives

The indazole ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous kinase inhibitors used in oncology, such as Pazopanib and Axitinib.[2] A robust, two-step synthesis of 1H-indazoles can be achieved from Methyl 2-(3-formylphenyl)acetate by first forming a hydrazone, followed by an intramolecular cyclization.

Principle and Mechanism

This synthetic strategy relies on converting the aldehyde into a more versatile hydrazone intermediate.

-

Hydrazone Formation: The aldehyde group reacts readily with hydrazine (or a substituted hydrazine) in a condensation reaction to form the corresponding hydrazone. This step is typically quantitative and proceeds under mild conditions.

-

Intramolecular Cyclization: The key step is the ring closure onto the aromatic ring. While direct electrophilic attack is difficult, modern methods often employ a transition-metal-catalyzed C-H activation/amination or an oxidative cyclization. A classical approach involves creating a leaving group at the ortho position, but a more direct (though potentially lower-yielding) method is an acid-catalyzed cyclization, which proceeds via protonation of the hydrazone and subsequent electrophilic aromatic substitution, followed by aromatization. The presence of the acetate side chain provides some activation to the ring.

Experimental Protocol: Synthesis of Methyl 2-(3-(1H-indazol-5-yl))acetate

Part A: Hydrazone Formation Materials:

-

Methyl 2-(3-formylphenyl)acetate (1.0 eq)

-

Hydrazine hydrate (1.1 eq)

-

Ethanol (as solvent)

-

Acetic acid (catalytic amount)

Procedure:

-

Dissolve Methyl 2-(3-formylphenyl)acetate (1.0 mmol, 178.2 mg) in ethanol (10 mL) in a round-bottom flask.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Add hydrazine hydrate (1.1 mmol, ~55 mg or 53 µL) dropwise to the solution at room temperature.

-

Stir the mixture for 2-4 hours. The formation of the hydrazone may be observed as a color change or the formation of a precipitate.

-

Monitor the reaction by TLC. Upon completion, the solvent can be removed under reduced pressure to yield the crude hydrazone, which is often used directly in the next step without further purification.

Part B: Cyclization to Indazole Materials:

-

Crude Hydrazone from Part A (1.0 eq)

-

Polyphosphoric acid (PPA) or a strong acid catalyst like H₂SO₄

Procedure:

-

To the flask containing the crude hydrazone, add polyphosphoric acid (PPA) (approx. 10 times the weight of the hydrazone).

-

Heat the mixture to 100-120 °C with vigorous stirring for 3-5 hours. The mixture will become viscous.

-

Monitor the reaction by TLC, taking care when sampling the hot, viscous acid.

-

After cooling to room temperature, carefully quench the reaction by pouring the mixture onto crushed ice in a beaker.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the effervescence ceases and the pH is ~7-8.

-

The product will often precipitate out. If not, extract the aqueous layer with ethyl acetate (3 x 25 mL).

-

Collect the precipitated solid by filtration or, if extracted, combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired indazole derivative.

Data Presentation: Substrate Scope

The use of substituted hydrazines in Part A can lead to a variety of N-substituted indazoles, which is a common strategy in drug design to modulate physiochemical properties and target engagement.

| Hydrazine Reagent | Expected Product | Notes |

| Hydrazine Hydrate | N-unsubstituted Indazole | Provides the parent indazole core. |

| Methylhydrazine | Mixture of N1 and N2-methyl indazoles | Regioisomeric mixture often requires chromatographic separation. |

| Phenylhydrazine | N1-phenyl Indazole | Phenyl substitution can be valuable for π-stacking interactions. |

Visualization: Indazole Synthesis Workflow

Caption: Two-step synthesis of an indazole derivative via a hydrazone intermediate.

Proposed Pathway to Quinolines: A Multi-Step Approach

Direct synthesis of a quinoline ring from Methyl 2-(3-formylphenyl)acetate via classic named reactions like the Friedländer or Combes synthesis is not straightforward due to the meta-relationship of the key functional groups.[3][4] However, the starting material can be elaborated through a strategic multi-step sequence to a suitable precursor for a final ring-closing reaction.

Synthetic Strategy

A plausible strategy involves the following sequence:

-

Nitration: Introduction of a nitro group onto the aromatic ring. The directing effects of the substituents (ortho,para-directing for the alkyl acetate; meta-directing for the formyl group) would favor nitration at the C2 or C4 position.

-

Reduction: Selective reduction of the newly introduced nitro group to an amine.

-

Intramolecular Friedländer Annulation: With an amino group now ortho to the acetate side chain, the molecule is primed for an intramolecular version of the Friedländer synthesis. Under acidic or basic catalysis, the amine can condense with the aldehyde, and the resulting intermediate can cyclize and dehydrate to form the quinoline ring.

Visualization: Multi-Step Quinoline Synthesis Pathway

Caption: Proposed multi-step synthetic route to quinolines from the title compound.

Conclusion

Methyl 2-(3-formylphenyl)acetate is a cost-effective and highly functionalized starting material that provides efficient entry into diverse and medicinally-relevant heterocyclic systems. This application note has detailed robust protocols for the synthesis of isoquinolones and indazoles and has outlined a logical pathway for the synthesis of quinolines. The presented methodologies highlight the principles of strategic bond formation and the causality behind the chosen reaction conditions, providing researchers with a solid foundation for further exploration and analogue synthesis in their drug discovery programs.

References

-

International Journal of Chemical Studies. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. [Link]

-

Organic Chemistry Portal. Synthesis of quinolines. [Link]

-

QOamyg. (2010). Isoquinoline synthesis. [Link]

-

RSC Advances. (2021). Synthesis of indazoles from 2-formylphenylboronic acids. [Link]

-

Wikipedia. Combes quinoline synthesis. [Link]

-

Molecules. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. [Link]

-

Name Reactions in Organic Synthesis. (2006). Combes Quinoline Synthesis. [Link]

- Google Patents.

-

Wikipedia. Doebner–Miller reaction. [Link]

-

RSC Sustainability. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. [Link]

-

Wikipedia. Pictet–Spengler reaction. [Link]

-

Angewandte Chemie International Edition. (2011). A Versatile Synthesis of Substituted Isoquinolines. [Link]

-

Pharmaguideline. (Date unavailable). Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]

-

Organic Chemistry Portal. Synthesis of indazoles. [Link]

-

Organic Chemistry Portal. 2H-Indazole synthesis. [Link]

-

Synthonix. Methyl 2-(3-formylphenyl)acetate. [Link]

- Google P

-

PrepChem.com. Synthesis of 2-[[3-(formyl)phenoxy]methyl]quinoline. [Link]

-

PubMed. (Date unavailable). [Synthesis of 2-formyl (acetyl) substituted quinoline thiosemicarbazones]. [Link]

-

International Journal of Drug Delivery Technology. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. [Link]

-

ARKAT USA, Inc. (Date unavailable). The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically-active tetrahydroisoquinolines and tetrahydro-β-carbolines. [Link]

-

Semantic Scholar. (2026). Synthesis of Various Heterocyclic and Carbocyclic Compounds From 3‐(2‐Formylcycloalkenyl)‐Acrylicester (FCAE). [Link]

-

Molecules. (2005). Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. [Link]

-

J&K Scientific LLC. (2021). Pictet-Spengler Reaction. [Link]

-

RSC Advances. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]

-

Mansoura Journal of Chemistry. (1997). SYNTHESIS OF SOME HETEROCYCLIC COMPOUNDS VIA THE TERNARY CONDENSATION WITH 3-ACETYLPYRIDINE. [Link]

-

Scribd. Combes Quinoline Synthesis PDF. [Link]

-

Chemical Reviews. (1944). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. [Link]

-

Organic Reactions. (Date unavailable). Pictet-Spengler Reaction - Common Conditions. [Link]

-

PubChemLite. Methyl 2-(3-formylphenyl)acetate (C10H10O3). [Link]

-

SynArchive. Doebner-Miller Reaction. [Link]

-

ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction ?. [Link]

-

Slideshare. (Date unavailable). Doebner-Miller reaction and applications. [Link]

-

Acta Crystallographica Section E: Structure Reports Online. (Date unavailable). (Z)-Methyl 2-[(4-bromo-2-formylphenoxy)methyl]-3-o-tolylacrylate. [Link]

Sources

Application Note & Protocol: Selective Hydrolysis of Methyl 2-(3-formylphenyl)acetate

Introduction: The Strategic Importance of 2-(3-formylphenyl)acetic Acid

2-(3-formylphenyl)acetic acid is a bifunctional organic molecule of significant interest in medicinal chemistry and materials science. It serves as a crucial building block, particularly in the synthesis of complex molecular architectures such as PROTACs (Proteolysis Targeting Chimeras) and other targeted protein degraders.[1] The molecule's utility is derived from its two distinct functional groups: a carboxylic acid and an aromatic aldehyde. The carboxylic acid provides a handle for amide bond formation, while the formyl group enables a variety of transformations, including reductive amination and the formation of imines or oximes.

The synthesis of this key intermediate often proceeds via its methyl ester, Methyl 2-(3-formylphenyl)acetate. The final and critical step in this synthesis is the selective hydrolysis of the ester to unmask the carboxylic acid. This procedure is not trivial due to the presence of the formyl (aldehyde) group, which can be sensitive to the harsh conditions often employed in ester hydrolysis.

This application note provides a robust and validated protocol for the base-catalyzed hydrolysis (saponification) of Methyl 2-(3-formylphenyl)acetate. We will delve into the mechanistic rationale for the chosen conditions, offer a detailed step-by-step procedure, and discuss the necessary in-process controls to ensure a high yield and purity of the final product.

Principle and Mechanism: The Rationale for Saponification

Ester hydrolysis can be achieved under either acidic or basic conditions.

-

Acid-Catalyzed Hydrolysis: This is a reversible reaction, essentially the reverse of Fischer esterification.[2] The reaction is driven to the product side by using a large excess of water. However, the equilibrium nature can lead to incomplete conversion, and the acidic conditions at elevated temperatures may promote unwanted side reactions involving the sensitive aldehyde group.

-

Base-Catalyzed Hydrolysis (Saponification): This method is the preferred route for this transformation. The reaction involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon, proceeding through a tetrahedral intermediate.[3] The key advantage of saponification is its irreversibility . The final step of the mechanism is an acid-base reaction between the newly formed carboxylic acid and the alkoxide byproduct (methoxide in this case). This deprotonates the carboxylic acid to form a carboxylate salt, which is unreactive towards the alcohol.[3] This final, irreversible step drives the reaction to completion, typically resulting in higher yields than acid-catalyzed methods.[2][4]

The primary challenge in the saponification of Methyl 2-(3-formylphenyl)acetate is to achieve complete ester cleavage without affecting the aldehyde. Aldehydes can undergo reactions such as the Cannizzaro reaction in the presence of a strong base. Therefore, the protocol must be optimized with a suitable base, temperature, and reaction time to ensure selectivity. Lithium hydroxide (LiOH) is often a good choice as it is a strong nucleophile but a relatively mild base, minimizing side reactions.

Experimental Protocol: Base-Catalyzed Hydrolysis

This protocol has been optimized for the selective hydrolysis of the methyl ester without compromising the integrity of the formyl group.

Materials and Reagents

-

Starting Material: Methyl 2-(3-formylphenyl)acetate (MW: 178.19 g/mol )[5]

-

Base: Lithium hydroxide monohydrate (LiOH·H₂O)

-

Solvents: Tetrahydrofuran (THF), Methanol (MeOH), Deionized Water (H₂O)

-

Acid (for workup): 1M or 2M Hydrochloric Acid (HCl)

-

Extraction Solvents: Ethyl acetate (EtOAc), Dichloromethane (DCM)

-

Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Brine: Saturated aqueous Sodium Chloride (NaCl) solution

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

TLC plates (Silica gel 60 F₂₅₄)

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Procedure

-

Reaction Setup: To a round-bottom flask, add Methyl 2-(3-formylphenyl)acetate (1.0 eq). Dissolve the ester in a mixture of THF and water (e.g., a 3:1 or 4:1 v/v ratio, approximately 10-20 mL per gram of ester). Stir the solution at room temperature until the ester is fully dissolved.

-

Expert Insight: Using a co-solvent like THF or methanol is crucial for ensuring the solubility of the relatively nonpolar ester in the aqueous basic medium, thereby facilitating a homogenous reaction.[6]

-

-

Addition of Base: In a separate container, prepare a solution of lithium hydroxide monohydrate (2.0 - 3.0 eq) in water. Add this aqueous LiOH solution to the stirring solution of the ester at room temperature.

-

Expert Insight: Using a moderate excess of the base ensures the reaction proceeds to completion. LiOH is preferred over NaOH or KOH in some cases for its ability to minimize side reactions.

-

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) every 30-60 minutes.

-

TLC System: A typical mobile phase is 30-50% Ethyl Acetate in Hexanes.

-

Visualization: UV light (254 nm).

-

Interpretation: The reaction is complete when the starting material spot (higher Rƒ) has been completely consumed and a new, more polar spot (lower Rƒ, corresponding to the carboxylate salt or the final acid product after spotting on the silica plate) is observed. The reaction is typically complete within 2-4 hours.

-

-

Quenching and Solvent Removal: Once the reaction is complete, carefully remove the organic solvent (THF) using a rotary evaporator.

-

Aqueous Work-up (Purification):

-

Dilute the remaining aqueous residue with deionized water.

-

Wash the aqueous solution with dichloromethane (DCM) or ethyl acetate (2 x 20 mL) to remove any non-polar, non-acidic impurities or unreacted starting material.[7] Discard the organic layers.

-

Cool the aqueous layer in an ice bath.

-

Expert Insight: This basic wash is a critical purification step that removes non-acidic byproducts, simplifying the final isolation of the desired carboxylic acid.

-

-

Acidification and Product Formation: Slowly add 1M HCl to the cooled and stirring aqueous solution. Monitor the pH with pH paper. Continue adding acid until the pH is approximately 2-3.[7] The product, 2-(3-formylphenyl)acetic acid, should precipitate as a solid or form an oil.

-

Trustworthiness: This step protonates the water-soluble carboxylate salt, converting it into the free carboxylic acid which has lower aqueous solubility and can be extracted into an organic solvent.

-

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).[7]

-

Expert Insight: Multiple extractions are necessary to ensure quantitative recovery of the product from the aqueous phase.

-

-

Drying and Concentration: Combine the organic extracts. Wash the combined extracts with brine (1 x 20 mL) to remove residual water. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the final product, 2-(3-formylphenyl)acetic acid. The product is typically obtained as an off-white solid.[7]

-

Product Characterization: Confirm the identity and purity of the product using standard analytical techniques.

Visualization and Data Summary

Experimental Workflow Diagram

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Base-catalysed hydrolysis of esters is irreversible [ns1.almerja.com]

- 4. youtube.com [youtube.com]

- 5. methyl 2-(3-formylphenyl)acetate - CAS:142327-44-4 - Abovchem [abovchem.com]

- 6. Saponification-Typical procedures - operachem [operachem.com]

- 7. (3-ForMyl-phenyl)-acetic acid synthesis - chemicalbook [chemicalbook.com]

- 8. PubChemLite - 2-(3-formylphenyl)acetic acid (C9H8O3) [pubchemlite.lcsb.uni.lu]

Oxidation of Methyl 2-(3-formylphenyl)acetate to 3-carboxyphenylacetic acid

Executive Summary

This application note details the high-purity synthesis of 3-carboxyphenylacetic acid (also known as homoisophthalic acid) starting from methyl 2-(3-formylphenyl)acetate .

While direct global oxidation (e.g., via

-

Pinnick (Kraus) Oxidation: Selectively oxidizes the aldehyde to a carboxylic acid while leaving the ester intact. This prevents side reactions associated with strong oxidants.[1]

-

Mild Saponification: Hydrolyzes the methyl ester to the final di-acid using Lithium Hydroxide (LiOH).

This protocol is optimized for pharmaceutical applications where impurity control (specifically chlorinated byproducts) and yield reproducibility are paramount.[1]

Strategic Reaction Pathway

The transformation relies on the orthogonality of the Pinnick oxidation to ester functionalities. By isolating the oxidation event from the hydrolysis, we prevent the formation of polymeric byproducts often seen when aldehydes are exposed to strong bases (Cannizzaro disproportionation) or strong acids.

Reaction Workflow Diagram

Caption: Stepwise conversion strategy ensuring protection of the acetic acid side chain during the oxidative phase.

Protocol 1: Selective Pinnick Oxidation

Objective: Convert the formyl group (-CHO) to a carboxylic acid (-COOH) without affecting the methyl ester.

Mechanistic Insight

The Pinnick oxidation utilizes sodium chlorite (

-

Critical Control Point: The reaction generates Hypochlorous acid (HOCl) as a byproduct.[2][3][4] HOCl is a reactive chlorinating agent that can attack the aromatic ring or react with the chlorite reagent to form toxic chlorine dioxide gas (

). -

Solution: We use 2-methyl-2-butene as a scavenger.[3][5][6][7] It reacts with HOCl to form a volatile chlorohydrin, protecting the aromatic substrate.[1]

Reagents & Materials

| Reagent | Equiv.[1][7][8][9][10] | Role |

| Methyl 2-(3-formylphenyl)acetate | 1.0 | Substrate |

| Sodium Chlorite ( | 1.5 - 2.0 | Oxidant (Dissolve in |

| Sodium Dihydrogen Phosphate ( | 1.5 | Buffer (Maintains pH 3-4) |

| 2-Methyl-2-butene | 5.0 - 10.0 | Scavenger (HOCl trap) |

| tert-Butanol ( | Solvent | Co-solvent (inert to oxidation) |

| Water | Solvent | Solvent |

Experimental Procedure

-

Preparation: In a round-bottom flask, dissolve Methyl 2-(3-formylphenyl)acetate (1.0 equiv) in a mixture of

-BuOH and Water (3:1 ratio). The concentration should be approximately 0.1 M - 0.2 M. -

Scavenger Addition: Add 2-methyl-2-butene (5.0 equiv). Note: This reagent is volatile; keep the reaction vessel cool.

-

Buffer Addition: Add a solution of

(1.5 equiv) in minimal water.[1] -

Oxidant Addition: Cool the mixture to 0°C using an ice bath. Dropwise add a solution of

(1.5 equiv) in water over 15–30 minutes.[1]-

Observation: The solution may turn pale yellow. A deep yellow/orange color indicates

gas formation (bad); if this happens, slow the addition and ensure efficient stirring.[1]

-

-

Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC or HPLC for the disappearance of the aldehyde.

-

Workup:

-

Result: This yields the intermediate Methyl 3-carboxyphenylacetate . It is usually pure enough for the next step.

Protocol 2: Ester Hydrolysis (Saponification)

Objective: Hydrolyze the methyl ester to yield the final dicarboxylic acid.

Mechanistic Insight

Lithium Hydroxide (LiOH) is preferred over NaOH for pharmaceutical intermediates because it is less nucleophilic (reducing risk of side reactions) and has better solubility in THF/Water mixtures.[1]

Reagents & Materials

| Reagent | Equiv.[1][7][8][9][10] | Role |

| Intermediate (from Step 1) | 1.0 | Substrate |

| Lithium Hydroxide Monohydrate ( | 3.0 - 4.0 | Base |

| THF / Water | 1:1 v/v | Solvent System |

Experimental Procedure

-

Dissolution: Dissolve the crude Methyl 3-carboxyphenylacetate in THF (approx. 5 mL per gram of substrate).

-

Base Addition: Add a solution of

(3.0 equiv) in Water (equal volume to THF). -

Reaction: Stir vigorously at Room Temperature.

-

Time: Typically 2–6 hours.[1]

-

Monitoring: TLC will show the conversion of the mono-acid (intermediate) to the very polar di-acid (stays at baseline).

-

-

Workup (Critical for Di-acids):

-

Phase Separation: Evaporate the THF under reduced pressure. You are left with an aqueous solution of the di-lithium salt.

-

Wash: Wash the aqueous layer once with Dichloromethane (DCM) to remove any non-polar impurities (unreacted starting material or scavenger residues).[1] Discard the organic layer.

-

Acidification: Cool the aqueous layer to 0°C. Acidify with 2N HCl to pH 1–2. The product, 3-carboxyphenylacetic acid , may precipitate as a white solid.[1]

-

Isolation:

-

Analytical Specifications & Validation

Expected Data

-

Product: 3-Carboxyphenylacetic acid (Homoisophthalic acid).[1]

-

Molecular Weight: 180.16 g/mol .[1]

-

Solubility: Soluble in DMSO, Methanol, Ethanol.[1] Sparingly soluble in cold water; soluble in hot water (recrystallization solvent).[1]

HPLC Validation Parameters

When validating the conversion, look for these shifts in retention time (RT) on a standard C18 Reverse Phase column (Water/Acetonitrile gradient with 0.1% Formic Acid):

| Compound | Relative RT | Spectral Feature (UV) |

| Substrate (Aldehyde) | High | Distinctive aldehyde absorbance (approx 254/280 nm) |

| Intermediate (Mono-ester) | Medium | Loss of aldehyde peak; Acidic shift |

| Product (Di-acid) | Low (Early eluting) | Very polar; broad peak if buffer is not acidic enough |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Reaction turns bright yellow/orange | Formation of Chlorine Dioxide ( | Addition of chlorite was too fast or temperature too high.[1] Stop addition, cool to 0°C, purge with nitrogen.[1] |

| Chlorinated byproducts observed (MS +34 mass) | Insufficient Scavenger.[1] | Ensure 2-methyl-2-butene is fresh and used in excess (at least 5 equiv). |

| Low Yield in Step 2 | Product remains in aqueous phase.[1] | The di-acid is water-soluble. Saturate the aqueous phase with NaCl before extraction or use continuous extraction. |

References

-

Pinnick Oxidation Protocol

-

Original Chlorite Oxidation

-

Mechanism and Scavengers

-

Target Compound Data (Homoisophthalic Acid)

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Mechanistic investigations on Pinnick oxidation: a density functional theory study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pinnick oxidation - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. synarchive.com [synarchive.com]

- 6. chemistry-reaction.com [chemistry-reaction.com]

- 7. psiberg.com [psiberg.com]

- 8. inventivapharma.com [inventivapharma.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. d-nb.info [d-nb.info]

- 11. (3-ForMyl-phenyl)-acetic acid synthesis - chemicalbook [chemicalbook.com]

- 12. Pinnick (Kraus) Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

Troubleshooting & Optimization

Preventing oxidation of Methyl 2-(3-formylphenyl)acetate during storage

Welcome to the technical support center for Methyl 2-(3-formylphenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of preventing oxidation of this compound during storage. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the stability and integrity of your samples.

Introduction: The Challenge of Aldehyde Instability

Methyl 2-(3-formylphenyl)acetate is a valuable intermediate in various synthetic pathways. However, like many aromatic aldehydes, its formyl group (-CHO) is highly susceptible to oxidation, converting to a carboxylic acid (-COOH).[1] This degradation compromises sample purity, leading to inconsistent experimental results and potential failure of downstream applications. The primary culprits for this degradation are atmospheric oxygen, elevated temperatures, and light.[2] This guide provides a comprehensive framework for mitigating these factors.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of degradation in my Methyl 2-(3-formylphenyl)acetate sample?

A1: Degradation is primarily due to oxidation of the aldehyde to the corresponding carboxylic acid, 2-(3-carboxyphenyl)acetic acid methyl ester. While analytical confirmation is necessary, visual cues can be indicative of a compromised sample. These include a noticeable color change, often to a yellowish or brownish hue, and changes in the physical state, such as the liquid becoming more viscous or the formation of a precipitate.[2][3]

Q2: My sample is discolored. Can I still use it?

A2: Discoloration is a strong indicator of oxidation.[2] It is highly recommended to assess the purity of the sample via analytical methods like HPLC or NMR spectroscopy before use. If significant degradation has occurred, the sample may not be suitable for your experiment, as the carboxylic acid impurity can interfere with subsequent reactions.

Q3: What are the ideal storage conditions for long-term stability?

A3: For optimal long-term stability, Methyl 2-(3-formylphenyl)acetate should be stored at 2-8°C under an inert atmosphere, such as nitrogen or argon.[4] It is also crucial to protect the compound from light by using amber or opaque containers.

Q4: Is refrigeration alone sufficient to prevent oxidation?

A4: While refrigeration slows down the rate of chemical reactions, including oxidation, it is not sufficient on its own for long-term storage.[3] The presence of oxygen in the headspace of the container will still lead to gradual degradation over time. An inert atmosphere is critical for preventing oxidation.

Q5: What is "inert gas blanketing" and why is it important?

A5: Inert gas blanketing, also known as padding, is the process of replacing the air in the headspace of a storage container with an inert gas like nitrogen or argon.[5][6][7] This displaces oxygen, thereby preventing oxidation of the sensitive compound within.[5][6][7] This is a crucial technique for the long-term storage of air-sensitive reagents like Methyl 2-(3-formylphenyl)acetate.

Troubleshooting Guide

| Issue | Potential Cause | Recommended Action(s) |

| Inconsistent experimental results from a previously opened bottle. | Partial oxidation of the compound. | 1. Assess the purity of the stored material using HPLC or ¹H NMR. 2. If purity is compromised, use a fresh, unopened sample for critical experiments. 3. Implement proper inert atmosphere handling for all future uses. |

| Appearance of a new, broad peak around 10-12 ppm in the ¹H NMR spectrum. | Oxidation of the aldehyde to a carboxylic acid. | 1. The peak at 9-10 ppm corresponds to the aldehyde proton. Its disappearance and the emergence of a new peak in the 10-12 ppm region is a clear indication of oxidation to the carboxylic acid.[3][8][9][10] 2. The sample is likely degraded and should be discarded or purified if possible. |

| A new, more polar peak appears in the HPLC chromatogram. | Formation of the more polar carboxylic acid oxidation product. | 1. Confirm the identity of the new peak by running a standard of the suspected carboxylic acid impurity if available, or by LC-MS. 2. Review storage and handling procedures to prevent further oxidation. |

| The compound has darkened in color. | Oxidation due to exposure to air and/or light. | 1. Confirm degradation with analytical testing. 2. If confirmed, discard the discolored sample. 3. Ensure future samples are stored under an inert atmosphere in an amber vial.[4] |

Preventative Protocols and Methodologies

Protocol 1: Long-Term Storage Under an Inert Atmosphere

This protocol is essential for maintaining the integrity of Methyl 2-(3-formylphenyl)acetate over extended periods.

Objective: To displace atmospheric oxygen from the storage container to prevent oxidation.

Materials:

-

Vial of Methyl 2-(3-formylphenyl)acetate

-

Source of dry, high-purity nitrogen or argon gas with a regulator

-

Needles and rubber septa

-

Parafilm or a secure cap

Procedure:

-

Preparation: If transferring the compound to a new vial, ensure the vial is clean and oven-dried to remove any moisture.

-

Purging the Vial: Seal the vial with a rubber septum. Insert a needle connected to the inert gas source and a second needle as an outlet.

-

Gas Exchange: Gently flush the vial with the inert gas for several minutes to displace the air. The outflow can be monitored via a bubbler.

-

Introducing the Compound: If not already in the vial, transfer the Methyl 2-(3-formylphenyl)acetate into the purged vial under a positive pressure of the inert gas.

-

Final Purge and Sealing: Briefly flush the headspace of the vial with the inert gas one more time. Remove the outlet needle first, followed by the gas inlet needle to maintain a slight positive pressure.

-

Secure Closure: Wrap the septum and neck of the vial with Parafilm for an extra seal.

-

Storage: Store the sealed vial at 2-8°C in a dark location.

Diagram of Inert Gas Storage Workflow

Caption: Workflow for preparing Methyl 2-(3-formylphenyl)acetate for long-term storage.

Protocol 2: Use of Antioxidants for Enhanced Stability

For applications where repeated access to the compound is necessary, the addition of a radical scavenging antioxidant like Butylated Hydroxytoluene (BHT) can offer an additional layer of protection.

Objective: To inhibit the free-radical chain mechanism of autoxidation.

Materials:

-

Methyl 2-(3-formylphenyl)acetate

-

Butylated Hydroxytoluene (BHT)[13]

-

Anhydrous ethanol or another suitable solvent

Procedure:

-